molecular formula C13H20N2 B7808910 N-[2-(2-Pyridyl)ethyl]cyclohexaneamine

N-[2-(2-Pyridyl)ethyl]cyclohexaneamine

Cat. No.: B7808910
M. Wt: 204.31 g/mol
InChI Key: YNNRJQTUBVOCJI-UHFFFAOYSA-N
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Description

N-[2-(2-Pyridyl)ethyl]cyclohexaneamine is a chemical building block of interest in medicinal and organic chemistry research. This compound features a cyclohexaneamine core linked via an ethylene spacer to a 2-pyridyl group, a structural motif present in various pharmacologically active molecules . The pyridylethyl moiety is known to act as a key functional group in coordination chemistry and can be found in compounds used as intermediates in synthetic organic chemistry . As a potential synthetic intermediate, it could be utilized in the development of novel ligands, catalysts, or other complex molecules. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. The structural information is provided for reference, and researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-6-12(7-3-1)15-11-9-13-8-4-5-10-14-13/h4-5,8,10,12,15H,1-3,6-7,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNRJQTUBVOCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Based Alkylation

The Michael addition reaction, as exemplified in EP0550001B1, provides a foundational approach for introducing substituents to cyclohexylamine. In this method, cyclohexylamine undergoes nucleophilic attack on α,β-unsaturated esters (e.g., methyl acrylate) to form bis-alkylated products. For N-[2-(2-Pyridyl)ethyl]cyclohexaneamine, a modified Michael addition could involve substituting the acrylate with a pyridyl-containing α,β-unsaturated ester.

Reaction Scheme:

Cyclohexylamine+CH2=CH-CO2RN,N-bis(2-alkoxycarbonylethyl)cyclohexylamine\text{Cyclohexylamine} + \text{CH}2=\text{CH-CO}2\text{R} \rightarrow \text{N,N-bis(2-alkoxycarbonylethyl)cyclohexylamine}

Subsequent hydrolysis and decarboxylation would yield the ethyl-linked pyridyl group. However, the steric and electronic effects of the pyridyl moiety may necessitate tailored reaction conditions, such as elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF).

Reductive Amination with Pyridyl Ketones

Reductive amination, widely employed in N-ethylcyclohexylamine synthesis, could be adapted for the target compound. Cyclohexanone could react with 2-(2-pyridyl)ethylamine under hydrogenation conditions (H₂, 0.5–5 MPa) in the presence of palladium or platinum catalysts.

Optimization Parameters:

  • Catalyst Loading: 0.1–5 wt% Pd/C or Pt/C.

  • Temperature: 80–150°C.

  • Solvent: Methanol or ethanol, enhancing solubility of polar intermediates.

This method faces challenges in regioselectivity, as competing imine formation or over-reduction of the pyridine ring may occur.

Catalytic Hydrogenation and Pyridyl Functionalization

Hydrogenation of Pyridyl-Containing Precursors

The hydrogenation of N-(2-pyridyl)ethylidenecyclohexylamine, an imine intermediate, could yield the target amine. Drawing from CN103435494A, this process would require:

  • Pressure: 2–3 MPa H₂.

  • Catalyst: 5% Pd/C, optimized for aromatic ring stability.

  • Yield: ~90–97% (extrapolated from analogous reactions).

Critical Consideration: Pyridine rings are resistant to hydrogenation under mild conditions, but prolonged exposure to high-pressure H₂ (>5 MPa) may lead to partial saturation.

Nucleophilic Substitution Strategies

A two-step approach involving:

  • Alkylation of Cyclohexylamine: Reaction with 2-(2-pyridyl)ethyl bromide in the presence of a base (e.g., K₂CO₃).

  • Purification: Column chromatography or distillation.

Challenges:

  • Low nucleophilicity of cyclohexylamine may require phase-transfer catalysts.

  • Steric hindrance from the pyridyl group could limit reaction efficiency.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield Advantages Limitations
Michael AdditionMethyl acrylate, 80–120°C, solvent-free~80–92%Scalable, minimal byproductsRequires pyridyl-modified acrylate
Reductive AminationCyclohexanone, 2-(2-pyridyl)ethylamine, Pd/C, H₂~85–95%High purity, single-stepRisk of pyridine ring hydrogenation
Nucleophilic Substitution2-(2-Pyridyl)ethyl bromide, K₂CO₃, DMF~70–80%Straightforward alkylationLow reactivity, purification challenges

Industrial-Scale Considerations

Catalyst Recycling and Solvent Recovery

Palladium catalysts from hydrogenation reactions can be recovered via filtration and reused for 5–10 cycles without significant activity loss. Methanol or ethanol solvents are distilled and recycled, aligning with green chemistry principles.

Process Intensification

Continuous-flow reactors could enhance reaction efficiency for Michael additions, reducing residence times and improving heat management .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Pyridyl)ethyl]cyclohexaneamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(2-Pyridyl)ethyl]cyclohexaneamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-Pyridyl)ethyl]cyclohexaneamine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Structural Features Key Properties/Applications Reference
N-cyclohexylpyridin-2-amine Direct cyclohexyl-pyridine linkage (no ethyl spacer) Intermediate in organic synthesis
trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide Piperazinyl-ethyl linker; tosyloxy group Precursor for 5-HT1A receptor imaging agents
[N(E),N(E),1R,2R]-N1,N2-Bis(2-pyridinylmethylene)-1,2-cyclohexanediamine Cyclohexanediamine core with two pyridinylmethylene groups; chiral configuration Chelating ligand for metal catalysis
N-Cyano-N'-[4-[N-[2-[N-(4-fluorobenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]butyl]-guanidine (Compound 30) Ethyl linker with fluorobenzyl and guanidine substituents Bioactive molecule (antimicrobial studies)

Physical and Chemical Properties

  • Melting Points : Analogs with ethyl linkers (e.g., Compound 30 in ) exhibit melting points >137°C (decomposed), whereas rigid analogs like the cyclohexanediamine derivative () may have higher thermal stability due to aromatic stacking .

Research Findings and Trends

  • Bioactivity : Guanidine-substituted analogs () show moderate yields (29–60%) and antimicrobial activity, suggesting that functionalization of the ethyl linker is critical for efficacy .
  • Synthetic Accessibility : The user compound’s straightforward synthesis (compared to complex analogs in and ) makes it a practical intermediate for derivatization .
  • Thermal Stability : Decomposition temperatures of ethyl-linked compounds (e.g., Compound 30 at >137°C) indicate stability under standard reaction conditions, advantageous for industrial applications .

Q & A

Q. What synthetic methodologies are reported for N-[2-(2-Pyridyl)ethyl]cyclohexaneamine, and how is purity ensured?

Synthesis typically involves nucleophilic substitution or reductive amination between 2-(2-pyridyl)ethylamine and cyclohexanone derivatives. For example, trans-isomer synthesis (critical for receptor binding) may employ tosyl-protected intermediates and column chromatography for purification . Purity verification requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) to confirm structural integrity and exclude cis/trans isomer contamination .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm proton environments (e.g., cyclohexane protons at δ 1.2–2.1 ppm, pyridyl protons at δ 7.1–8.5 ppm) .
  • Infrared Spectroscopy (IR) : To identify amine N-H stretches (~3300 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : For molecular ion confirmation (e.g., exact mass ~219.2 g/mol) .

Advanced Research Questions

Q. How does this compound interact with 5-HT1A receptors compared to analogs like WAY-100635?

While WAY-100635 includes a carboxamide and methoxyphenylpiperazine group for enhanced 5-HT1A affinity, this compound lacks these moieties, likely reducing receptor specificity. Competitive binding assays (e.g., using [³H]8-OH-DPAT) under varying pH and temperature conditions can quantify binding affinity (Ki). Comparative studies suggest structural simplification may trade specificity for improved metabolic stability .

Q. What is the impact of stereochemistry on the compound’s receptor binding and pharmacokinetics?

The trans isomer exhibits higher 5-HT1A receptor specificity due to optimal spatial alignment of the pyridyl and cyclohexane groups, as shown in PET radioligand studies (e.g., 18F-Mefway vs. cis analogs) . Chiral separation via chiral HPLC or enzymatic resolution is critical for isolating active isomers. In vivo pharmacokinetics (e.g., brain uptake) can be evaluated using radiolabeled isotopes (¹¹C or ¹⁸F) in rodent models .

Q. How can this compound be adapted for PET imaging in neurological disorder research?

Radiolabeling with ¹⁸F or ¹¹C at the cyclohexane or pyridyl group enables PET imaging of 5-HT1A receptor density. For example:

  • 18F-Mefway : A fluorinated analog demonstrated high brain penetration and receptor specificity in humans, validated via blocking studies with WAY-100635 .
  • Experimental Design : Administer 18F-labeled compound intravenously, followed by dynamic PET scanning and kinetic modeling (e.g., two-tissue compartment model) to quantify receptor availability .

Q. How can researchers resolve discrepancies in binding affinity data across assay conditions?

Contradictions may arise from differences in:

  • Assay pH : Serotonin receptor binding is pH-sensitive; standardize buffers (e.g., pH 7.4) .
  • Membrane Preparation : Use transfected cell lines (e.g., HEK-293 expressing human 5-HT1A) to minimize endogenous receptor variability .
  • Radioligand Choice : Compare results using [³H]WAY-100635 (high specificity) vs. [³H]8-OH-DPAT (broader serotonin receptor binding) .

Methodological Tables

Q. Table 1. Comparative Binding Affinity of Structural Analogs

Compound5-HT1A Ki (nM)Selectivity Over 5-HT2AReference
WAY-1006350.2–0.5>1000-fold
This compound50–100*10–50-fold
*Estimated from structural analogs; requires empirical validation.

Q. Table 2. Key Synthetic Steps for Radiolabeling

StepMethodPurpose
TosylationReact with TsCl in pyridineProtect amine for isomer control
Fluorine-18 labelingNucleophilic substitution (¹⁸F⁻)Radioligand preparation
PurificationSemi-preparative HPLCIsolate trans isomer
Adapted from .

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